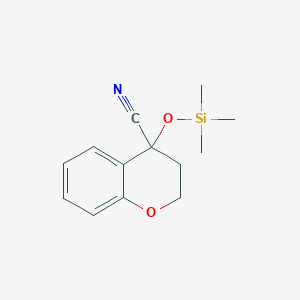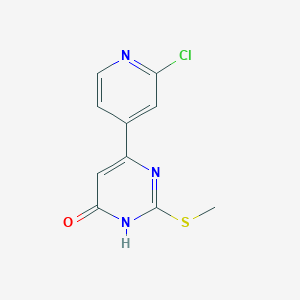![molecular formula C12H7N3 B13899012 9H-Pyrido[2,3-b]indole-4-carbonitrile](/img/structure/B13899012.png)
9H-Pyrido[2,3-b]indole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-Pyrido[2,3-b]indole-4-carbonitrile: is a nitrogen-containing heterocyclic compound that belongs to the indole family Indoles are known for their versatile chemical properties and significant biological activities This compound is characterized by a fused pyridine and indole ring system with a nitrile group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Pyrido[2,3-b]indole-4-carbonitrile typically involves multicomponent reactions. One common method includes the cyclocondensation reaction of 1-methyl-1H-indol-2-ol, substituted (triethoxymethyl) arenes, and cyanoacetamide in the presence of a catalyst such as silica-supported ionic liquid [pmim]HSO4 SiO2 . Another method involves the reaction of 1-(2-furyl)-3-(4-methoxyphenyl)-2-propylene-1-ketone with adjacent aminophenyl acetonitrile in the presence of tosic acid as a catalyst .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using efficient catalysts, and employing continuous flow reactors to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 9H-Pyrido[2,3-b]indole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amines.
Aplicaciones Científicas De Investigación
Chemistry: 9H-Pyrido[2,3-b]indole-4-carbonitrile is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: The compound has shown potential as a bioactive molecule with applications in studying enzyme inhibition and receptor binding. It is also used in the synthesis of biologically active alkaloids .
Medicine: Research has indicated that derivatives of this compound exhibit anticancer, antimicrobial, and neuroprotective properties. These derivatives are being explored for their therapeutic potential .
Industry: In the industrial sector, the compound is used in the development of novel materials with specific electronic and optical properties. It is also employed in the synthesis of dyes and pigments .
Mecanismo De Acción
The mechanism of action of 9H-Pyrido[2,3-b]indole-4-carbonitrile involves its interaction with various molecular targets. The compound can inhibit cytochrome P450 enzymes, affecting the metabolism of other compounds . It also exhibits intercalation with DNA, which can influence gene expression and cellular processes . The exact pathways and targets depend on the specific biological context and the derivatives used.
Comparación Con Compuestos Similares
9H-Pyrido[3,4-b]indole (Norharman): This compound shares a similar indole structure but differs in the position of the nitrogen atom in the pyridine ring.
1,2,3,4-Tetrahydro-9H-pyrido[3,4-b]indole: Known for its applications in neurodegenerative disease research.
β-Carboline: Represents a class of compounds with diverse biological activities, including neuroprotective and anticancer properties.
Uniqueness: 9H-Pyrido[2,3-b]indole-4-carbonitrile is unique due to its specific nitrile substitution at the 4-position, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new pharmaceuticals and materials.
Propiedades
Fórmula molecular |
C12H7N3 |
|---|---|
Peso molecular |
193.20 g/mol |
Nombre IUPAC |
9H-pyrido[2,3-b]indole-4-carbonitrile |
InChI |
InChI=1S/C12H7N3/c13-7-8-5-6-14-12-11(8)9-3-1-2-4-10(9)15-12/h1-6H,(H,14,15) |
Clave InChI |
BFITZJJVFPSSKE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(C=CN=C3N2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13898942.png)

![(6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13898952.png)
![(2S)-2-[ethyl(methyl)amino]propan-1-ol](/img/structure/B13898959.png)

![7-Chloro-8-methoxy-1H-pyrido[4,3-D]pyrimidine-2,4-dione](/img/structure/B13898967.png)



![3-prop-1-ynyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13898984.png)

![2-[4-(Hydroxymethyl)-2-methylphenyl]ethanol](/img/structure/B13898998.png)

